5-(4-Hydroxyphenyl)cyclohexane-1,3-dione

Catalog No.
S708781
CAS No.
91963-14-3
M.F
C12H12O3
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione

CAS Number

91963-14-3

Product Name

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione

IUPAC Name

5-(4-hydroxyphenyl)cyclohexane-1,3-dione

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,13H,5-7H2

InChI Key

QONVYGBSHDIBRK-UHFFFAOYSA-N

SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)O

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)O

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical databases: Searching comprehensive chemical databases like PubChem () or SciFinder () may reveal research articles or patents mentioning the compound. These databases often contain information on the synthesis, properties, and potential applications of various chemicals.
  • Specialized literature searches: Conducting a targeted search in scientific literature databases like ScienceDirect () or Scopus () using keywords like "5-(4-Hydroxyphenyl)cyclohexane-1,3-dione," "cyclohexane-1,3-dione derivatives," or "hydroxyphenyl derivatives" might yield relevant research articles.
  • Patent databases: Searching patent databases like Espacenet () could uncover patents describing the use of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione in various applications, potentially providing insights into its research potential.

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is a compound characterized by its cyclohexane backbone substituted with a hydroxyphenyl group and two carbonyl groups at the 1 and 3 positions. This structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the hydroxyl group enhances its potential for hydrogen bonding, influencing its reactivity and biological interactions.

There is no documented information on the mechanism of action of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione. Similar cyclohexanediones have been explored for their potential antibacterial and antifungal activities, but the specific mechanism for this compound remains unknown [].

Due to its functional groups:

  • Michael Addition: The enolate form of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione can undergo Michael addition with α,β-unsaturated carbonyl compounds.
  • Condensation Reactions: It can condense with aldehydes or ketones to form larger polycyclic structures.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are crucial for synthesizing more complex organic molecules and derivatives that may exhibit enhanced biological activity .

Research indicates that derivatives of cyclohexane-1,3-dione compounds, including 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, exhibit significant biological activities:

  • Anticancer Properties: Several studies have shown that these compounds can inhibit the growth of various cancer cell lines, including non-small-cell lung cancer and colorectal cancer. In vitro assays demonstrated cytotoxic effects correlated with structural modifications of the cyclohexane ring .
  • Herbicidal Activity: Compounds with similar structures have been identified as effective herbicides, particularly through inhibition of the 4-hydroxyphenylpyruvate dioxygenase enzyme, which is vital for plant metabolism .

The synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione typically involves several methodologies:

  • Direct Cyclization: Starting from phenolic compounds and cyclohexanones under acidic or basic conditions.
  • Michael Addition: Utilizing acetone derivatives and ethyl acrylate in the presence of sodium hydride as a base to facilitate the formation of the cyclohexane ring .
  • Multi-step Synthesis: Involves initial formation of a substituted cyclohexanone followed by oxidation to yield the desired dione structure.

Each method allows for variations that can introduce different substituents on the cyclohexane ring, tailoring the compound's properties for specific applications .

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione finds applications in various fields:

  • Pharmaceuticals: As a precursor for developing anticancer agents and other therapeutic compounds.
  • Agriculture: Utilized in the formulation of herbicides targeting specific metabolic pathways in plants.
  • Organic Synthesis: Acts as a versatile building block for synthesizing more complex organic molecules .

Studies examining the interactions of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione with biological targets have revealed:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and metabolic pathways in plants.
  • Molecular Docking Studies: These studies suggest that structural features such as the hydroxyl group and carbonyl functionalities significantly influence binding affinity and specificity towards target proteins involved in disease pathways .

Several compounds share structural similarities with 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Acyl-cyclohexane-1,3-dioneAcyl group at position 2Enhanced inhibitory activity against HPPD
Cyclohexanone derivativesVariations in substituents on the cyclohexaneDiverse biological activities
Hydroxyphenyl derivativesHydroxyl groups at different positionsPotential for increased solubility and reactivity

The uniqueness of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione lies in its specific substitution pattern, which enhances its biological activity compared to other derivatives while maintaining favorable synthetic accessibility .

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (CAS: 91963-14-3) is a bicyclic organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol. Structurally, it features a cyclohexane backbone substituted with two ketone groups at positions 1 and 3 and a 4-hydroxyphenyl group at position 5 (Figure 1). The compound exists predominantly in its enol tautomeric form due to conjugation between the diketone and phenolic moieties. It is classified as a 1,3-cyclohexanedione derivative and belongs to the family of polyketide-inspired molecules with applications in agrochemical and pharmaceutical research.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
CAS Number91963-14-3
TautomerismEnol-keto equilibrium
Key Functional GroupsDiketone, phenolic hydroxyl

Historical Context and Discovery

The compound emerged in the late 20th century during investigations into cyclohexane-1,3-dione derivatives as herbicidal agents. Early patents, such as US8916723B2 (2011), described synthetic routes for analogous structures targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant carotenoid biosynthesis. Its first explicit synthesis was reported in the context of developing triketone herbicides, where the hydroxyphenyl substituent enhanced binding affinity to HPPD. The designation SKL365 appears in chemical catalogs as a synonym, reflecting its industrial relevance.

Significance in Synthetic Organic Chemistry

This molecule serves as a versatile intermediate due to:

  • Reactive diketone core: Enables condensation reactions (e.g., Knoevenagel, Michael additions) for heterocycle formation.
  • Phenolic hydroxyl group: Facilitates etherification, esterification, or coordination chemistry.
  • Stereoelectronic effects: The enol tautomer stabilizes transition states in cycloadditions and nucleophilic substitutions.

Its structural motif is critical in synthesizing HPPD inhibitors, anti-inflammatory agents, and natural product analogs.

Research Objectives and Scope

This review focuses on:

  • Elucidating synthetic methodologies for 5-(4-hydroxyphenyl)cyclohexane-1,3-dione.
  • Analyzing its reactivity and applications in agrochemical and pharmaceutical synthesis.
  • Identifying challenges in purification and scalability.

Functional Group Analysis

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione contains three chemically independent functional groups.

  • A β-diketone ring (cyclohexane-1,3-dione) delivers two conjugated carbonyl groups that readily form an enolate under mildly basic conditions, enabling carbon–carbon bond construction through aldol-type and Michael additions [1].
  • A phenolic hydroxyl group at the para-position of the aromatic ring introduces a second acidic site that can engage in hydrogen bonding and metal chelation [2].
  • An aryl–alicyclic C–C bond links the phenyl and cyclohexanedione fragments; its benzylic position stabilises adjacent carbanions formed during electrophilic substitution or oxidative metabolism [3].

These groups make the molecule amphiphilic: the phenol and carbonyl oxygen atoms raise polarity (topological polar surface area 54.4 Ų [4]), whereas the hydrophobic phenyl ring moderates overall solubility (X-logP ≈ 1.0 [4]).

Tautomeric Behaviour

β-Diketones favour intramolecularly hydrogen-bonded enol tautomers. Ab initio and MP2 calculations on benzoyl-cyclohexane-1,3-diones showed that the 1,3-enol with an endocyclic C=C bond is 3–6 kcal mol⁻¹ more stable than the diketo form in both gas phase and polar solvents [5]. Density-functional investigations on related α- and β-cyclodiones confirmed that water-assisted proton transfer further lowers the enolisation barrier to < 60 kcal mol⁻¹ for six-membered rings [6].
Applying these findings, the dominant solution species of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is the mono-enol chelate in which the phenolic O-H group hydrogen-bonds to the β-diketone carbonyl, forming a six-membered pseudo-ring that stabilises the anti-keto–enol arrangement. Rapid interconversion among minor diketo and dienol tautomers has been inferred from broadened NMR signals in analogous triketone herbicides [7].

Acidity / Basicity Parameters

Aqueous deprotonation constants determined for β-diketone herbicides by potentiometry and validated by equilibrium-bond-length pKa modelling place their first pKa between 4.6 and 5.2 [2]. Extrapolating the Hammett relationship obtained for para-substituted analogues gives a pKa of ≈4.9 for the diketone proton of the title compound, whereas the phenolic proton is considerably less acidic (pKa ≈ 10.3) because conjugation is restricted by the saturated linker [2].

Protonating siteExperimental / predicted pK_aMethodSource
β-Diketone enol O–H4.9 ± 0.1AIBL-pK_a model calibrated with 10 triketones [2]
Phenolic O–H10.3 ± 0.2Linear free-energy correlation with σ_p [2] [7]

Both acidic centres remain unionised in typical formulation media (pH 4–6), promoting membrane permeability, yet a moderate pH increase generates the monoanionic enolate that drives metal complexation and nucleophilic addition reactions.

Stability Studies

Thermal analyses of 2-acyl-cyclohexane-1,3-diones revealed onset decomposition above 210 °C with cleavage of the phenyl–dione bond and decarbonylation [3]. Oxidative stability parallels Hammett σ_p: electron-withdrawing substituents retard peroxy-radical attack, whereas the para-hydroxy group in the present compound accelerates autoxidation to quinonoid impurities under alkaline or aerobic storage [7].
Photostability trials performed on triketone herbicides show < 5% degradation after 48 h of simulated sunlight in aqueous buffers, dominated by Norrish type II cleavage of the β-diketone [7]. Given the absence of nitro or sulfonyl groups, 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is expected to exhibit comparable resistance to photolysis.

Reaction Mechanisms

  • Michael–Claisen Cascade
    A regio-selective Michael addition of enolate to activated enones followed by an intramolecular Claisen condensation enables synthesis of highly substituted cyclohexane-1,3-diones; the title compound undergoes analogous sequences to generate fused bicyclic products under basic ethanolic conditions (70 °C, 6 h) [1].
  • Enolate Alkylation and Arylation
    Deprotonation with sodium hydride in dimethylformamide forms a resonance-stabilised enolate that reacts with alkyl halides (S_N2) or aryl diazonium salts (Meerwein arylation), introducing diversity at the 2-position [8].
  • Condensation with Nitrosating Agents
    Treatment with n-butyl nitrite under acidic conditions affords 2-oxime derivatives analogous to cyclohexanedione herbicides; mechanism proceeds via nitrosation of the enol tautomer, tautomerisation and dehydration [7].

These pathways illustrate the compound’s dual reactivity: the β-diketone ring behaves as a nucleophilic synthon after enolate formation, while the phenolic ring participates in electrophilic substitution when activated by the enolic oxygen.

Solubility and Physical Properties

Computed physicochemical descriptors from the PubChem database and in-silico ADMET screening are collated in Table 2.

PropertyValueCondition / MethodSource
Molecular weight204.22 g mol⁻¹Exact mass [4]
X-logP (partition)1.0XLogP3 3.0 [4]
Topological polar surface area54.4 ŲCactvs 3.4.8 [4]
Aqueous solubility (ESOL prediction)2.4 × 10² mg L⁻¹pH 7, 25 °C [9]
Melting point180 ± 2 °C (decomp.)Differential scanning calorimetry [10]
Log S (ADMET Predictor)−2.6Neutral molecule [9]

The moderate logP and high polarity confer miscibility with polar aprotic solvents (dimethyl sulfoxide > 50 mM) and limited solubility in non-polar media. Protonation state has a marked impact: converting to the monoanionic enolate (pH > 6) increases water solubility by an order of magnitude, a phenomenon exploited in salt-formation steps during synthetic isolation [11].

XLogP3

1

Wikipedia

5-(4-hydroxyphenyl)cyclohexane-1,3-dione

Dates

Last modified: 08-15-2023

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